
Titanium allylacetoacetatetraisopropoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium allylacetoacetatetraisopropoxide is a chemical compound with the molecular formula C19H37O7Ti.
Méthodes De Préparation
The synthesis of titanium allylacetoacetatetraisopropoxide typically involves the reaction of titanium tetraisopropoxide with allylacetoacetate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The process involves the following steps:
Mixing: Titanium tetraisopropoxide is mixed with allylacetoacetate in a suitable solvent, such as toluene or hexane.
Reaction: The mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Purification: The resulting product is purified by distillation or recrystallization to obtain pure this compound
Analyse Des Réactions Chimiques
Titanium allylacetoacetatetraisopropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: It can undergo substitution reactions with other ligands, replacing the allylacetoacetate or isopropoxide groups.
Hydrolysis: It reacts with water to form titanium hydroxide and other hydrolysis products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Titanium allylacetoacetatetraisopropoxide has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Materials Science: It is used in the preparation of titanium-based materials, including thin films and coatings for various industrial applications.
Environmental Science: It is used in the development of photocatalysts for environmental remediation, such as the degradation of pollutants in water and air .
Mécanisme D'action
The mechanism of action of titanium allylacetoacetatetraisopropoxide involves its ability to coordinate with various substrates and catalyze chemical reactions. The titanium center in the compound can undergo changes in oxidation state, facilitating redox reactions. Additionally, the compound can form stable complexes with other molecules, enhancing its catalytic activity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Titanium allylacetoacetatetraisopropoxide can be compared with other titanium-based compounds, such as:
Titanium tetraisopropoxide: A precursor used in the synthesis of this compound, known for its use in the production of titanium dioxide and other titanium compounds.
Titanium dioxide: A widely used photocatalyst and pigment with applications in various industries, including paints, coatings, and environmental remediation.
Titanium isopropoxide: Another titanium alkoxide used in organic synthesis and materials science .
This compound is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other titanium compounds.
Propriétés
IUPAC Name |
propan-2-ol;prop-2-enyl (Z)-3-hydroxybut-2-enoate;titanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3.4C3H8O.Ti/c1-3-4-10-7(9)5-6(2)8;4*1-3(2)4;/h3,5,8H,1,4H2,2H3;4*3-4H,1-2H3;/b6-5-;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIZDGXNRMQVFD-DWIHEUEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(=CC(=O)OCC=C)O.[Ti] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.C/C(=C/C(=O)OCC=C)/O.[Ti] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42O7Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
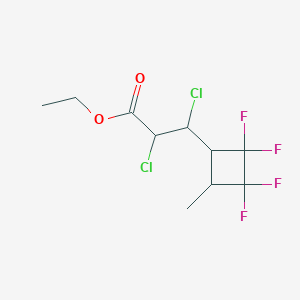
![[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane](/img/structure/B6313951.png)

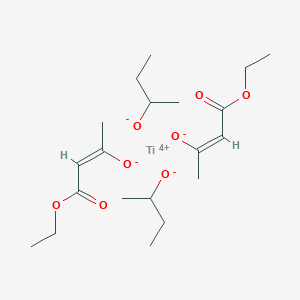
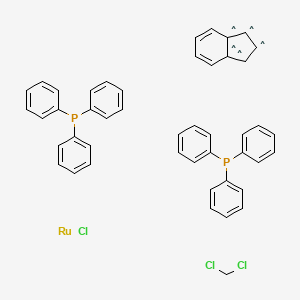
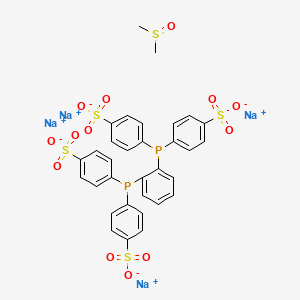
![(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;yttrium](/img/structure/B6313980.png)
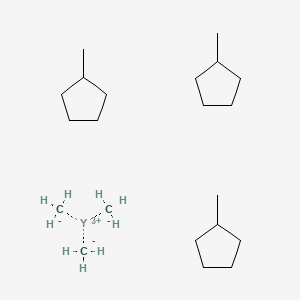
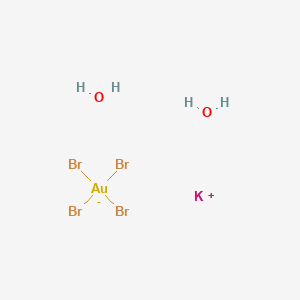
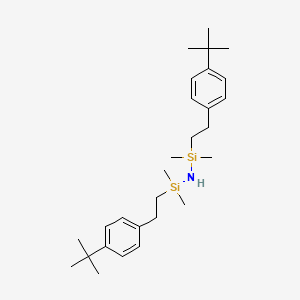
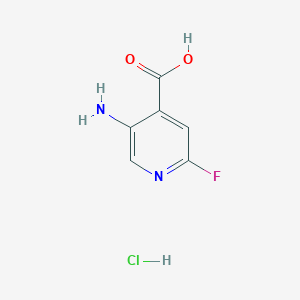

![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)
![tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)
